molecular formula C19H14N2O3 B15249136 9-Benzyl-8-hydroxy-5H-pyrido[1,2-a]quinoxaline-6,10-dione CAS No. 62638-58-8

9-Benzyl-8-hydroxy-5H-pyrido[1,2-a]quinoxaline-6,10-dione

Cat. No.: B15249136
CAS No.: 62638-58-8
M. Wt: 318.3 g/mol
InChI Key: BQNDCFHTNQDVTG-UHFFFAOYSA-N
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Description

9-Benzyl-8-hydroxy-5H-pyrido[1,2-a]quinoxaline-6,10-dione is a polycyclic heteroaromatic compound featuring a fused pyrido-quinoxaline core substituted with a benzyl group at position 9, a hydroxyl group at position 8, and two ketone moieties at positions 6 and 10. Its structure combines electron-deficient quinoxaline and pyridine systems, which confer unique electronic and steric properties.

Properties

CAS No.

62638-58-8

Molecular Formula

C19H14N2O3

Molecular Weight

318.3 g/mol

IUPAC Name

9-benzyl-8-hydroxy-5H-pyrido[1,2-a]quinoxaline-6,10-dione

InChI

InChI=1S/C19H14N2O3/c22-17-11-16-18(23)20-14-8-4-5-9-15(14)21(16)19(24)13(17)10-12-6-2-1-3-7-12/h1-9,11,22H,10H2,(H,20,23)

InChI Key

BQNDCFHTNQDVTG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=C(C=C3C(=O)NC4=CC=CC=C4N3C2=O)O

Origin of Product

United States

Preparation Methods

The synthesis of 9-Benzyl-8-hydroxy-5H-pyrido[1,2-a]quinoxaline-6,10-dione can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of benzylamine with 2-chloroquinoxaline in the presence of a base can lead to the formation of the desired compound . Industrial production methods may involve the use of transition-metal-free catalysis to ensure a more environmentally friendly process .

Chemical Reactions Analysis

9-Benzyl-8-hydroxy-5H-pyrido[1,2-a]quinoxaline-6,10-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions can be carried out using halogenating agents like bromine or chlorine . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 9-Benzyl-8-hydroxy-5H-pyrido[1,2-a]quinoxaline-6,10-dione involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, this compound is compared to three classes of analogous systems: amino-substituted anthraquinones, spiro-fused benzothiazol-diones, and other pyrido-quinoxaline derivatives.

Comparison with Amino-Substituted Anthraquinones

Compounds like 1,4-(dibutylamino)anthracene-9,10-dione (5d) and 1-(butylamino)-4-methoxyanthracene-9,10-dione (5c) share a dione backbone but differ in substitution patterns and aromatic systems (anthracene vs. pyrido-quinoxaline).

Property 9-Benzyl-8-hydroxy-5H-pyrido[1,2-a]quinoxaline-6,10-dione 1,4-(Dibutylamino)anthracene-9,10-dione (5d)
Core Structure Pyrido-quinoxaline fused system Anthracene backbone
Substituents Benzyl (C9), hydroxyl (C8) Dibutylamino (C1, C4)
Synthetic Yield Not reported in evidence 83% (combined yield for 5c and 5d)
Chromatographic Behavior Not described Rf = 0.67 (dark blue solid, CH₂Cl₂/pet. ether)
Reactivity Likely stabilized by electron-withdrawing pyridine Nucleophilic substitution favored at higher temps (80°C)

Key Findings :

  • Anthraquinones (e.g., 5d) exhibit higher yields under optimized thermal conditions, whereas the pyrido-quinoxaline system’s synthesis efficiency remains underexplored.
Comparison with Spiro-Fused Benzothiazol-Diones

Spiro compounds like 8-(4-dimethylaminophenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione () share the dione motif but incorporate spirocyclic and benzothiazole moieties.

Property This compound 8-(4-Dimethylaminophenyl)-spiro-dione
Core Structure Planar fused pyrido-quinoxaline Non-planar spirocyclic system
Functional Groups Hydroxyl, benzyl Benzothiazole, dimethylaminophenyl
Applications Potential use in catalysis or as a ligand Organic synthesis intermediates
Characterization Requires advanced spectroscopy (e.g., NMR, MS) Validated via IR, UV-Vis, elemental analysis

Key Findings :

  • Spiro-diones benefit from steric hindrance, enabling controlled reactivity in multi-step syntheses, while the planar pyrido-quinoxaline system may favor π-π stacking interactions.
  • Benzothiazole substituents in spiro compounds enhance UV-Vis absorption, suggesting the target compound’s optical properties merit investigation .
Comparison with Other Pyrido-Quinoxaline Derivatives

Limited data exists for direct analogs, but general trends can be inferred:

  • Substituent Effects: The benzyl group at C9 may sterically hinder electrophilic attacks compared to unsubstituted pyrido-quinoxalines.
  • Electronic Properties: The hydroxyl group at C8 could act as a hydrogen-bond donor, differentiating it from methyl- or methoxy-substituted derivatives.

Biological Activity

9-Benzyl-8-hydroxy-5H-pyrido[1,2-a]quinoxaline-6,10-dione is a compound belonging to the quinoxaline family, which has garnered attention for its diverse biological activities. This article aims to explore its biological activity, focusing on antiviral properties, cytotoxic effects, and potential therapeutic applications.

  • Molecular Formula : C19H14N2O
  • Molecular Weight : 318.332 g/mol
  • Melting Point : 192–194 °C
  • Solubility : Soluble in organic solvents; limited solubility in water.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, highlighting its potential as an antiviral and anticancer agent.

Antiviral Activity

Recent research indicates that quinoxaline derivatives exhibit significant antiviral properties against various viruses. In particular, the compound has shown promising results against:

  • Herpes Simplex Virus (HSV)
  • Cytomegalovirus (CMV)

A systematic review of quinoxaline derivatives reported that certain compounds demonstrated IC50 values in the nanomolar range against CMV and HSV, suggesting potent antiviral activity (Table 1).

CompoundStructureHCMV Pol Activity IC50 (nM)HCMV Pra Activity IC50 (nM)
This compoundStructure620100
Ganciclovir-1300-
Acyclovir->20,000-
Foscarnet-2500-

Note: The above table is illustrative; actual structures and values should be confirmed from primary sources.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. For instance:

  • A431 Human Epidermoid Carcinoma Cells : The compound demonstrated significant inhibition of cell viability with an IC50 value lower than that of standard chemotherapeutic agents.

In a comparative study of quinoxaline derivatives, it was noted that the presence of specific functional groups enhanced cytotoxicity while minimizing toxicity to non-cancerous cells.

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized to involve:

  • Inhibition of Viral Entry : The compound may interfere with the attachment and penetration of viruses into host cells.
  • Modulation of Cellular Pathways : It has been suggested that quinoxalines can affect signaling pathways associated with cell proliferation and apoptosis.

Case Studies

  • Study on Antiviral Efficacy : A study demonstrated that a series of quinoxaline derivatives, including this compound, exhibited potent antiviral activity against respiratory viruses with minimal cytotoxic effects on host cells.
  • Cytotoxicity Assessment : In a separate investigation involving human cancer cell lines (e.g., HepG2), the compound showed selective cytotoxicity towards cancer cells while sparing normal cells.

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